molecular formula C12H15NO3 B172405 1-Acetyl-5,6-dimethoxyindoline CAS No. 15937-10-7

1-Acetyl-5,6-dimethoxyindoline

Cat. No.: B172405
CAS No.: 15937-10-7
M. Wt: 221.25 g/mol
InChI Key: GCSZYTDUDYHMGG-UHFFFAOYSA-N
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Description

1-Acetyl-5,6-dimethoxyindoline (CAS 15937-10-7) is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This indoline derivative features an acetyl group on the nitrogen atom and methoxy substitutions at the 5 and 6 positions of its fused benzene ring. The compound's solid-state structure has been characterized by X-ray crystallography at 123 K, confirming its orthorhombic crystal system and the planar geometry of its core atoms . The indoline scaffold is a hydrogenated version of indole and is recognized as a privileged structure in medicinal chemistry and drug discovery . Indoline-based compounds are frequently investigated as key intermediates in the synthesis of biologically active alkaloids and pharmaceuticals . Recent research highlights the significant potential of synthetic indoline analogs, with some derivatives being explored as multi-target therapeutic agents for inflammatory conditions, such as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . The specific 5,6-dimethoxy pattern is a notable structural feature found in certain bioactive molecules and complex natural products. Researchers value this compound as a versatile building block for constructing more complex molecular architectures. Its functional groups offer sites for further chemical modification, enabling the exploration of structure-activity relationships. Available analytical data includes a measured boiling point of approximately 452.5°C and a density of 1.172 g/cm³ . This product is intended for research and development purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(14)13-5-4-9-6-11(15-2)12(16-3)7-10(9)13/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZYTDUDYHMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504818
Record name 1-(5,6-Dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15937-10-7
Record name 1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15937-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6-Dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Acetyl 5,6 Dimethoxyindoline and Its Precursors

Established Synthetic Pathways to 5,6-Dimethoxyindoline (B190262)

The synthesis of 5,6-dimethoxyindoline is a critical first step in the preparation of 1-acetyl-5,6-dimethoxyindoline. Two primary routes to this precursor are well-documented: the cyclization of substituted phenylalkylamines and the catalytic hydrogenation of 5,6-dimethoxyindole (B14739).

Cyclisation Approaches involving Substituted Phenylalkylamines

One established method for the synthesis of 5,6-dimethoxyindoline involves the cyclization of β-(6-amino-3,4-dimethoxyphenyl)ethanol. rsc.orgrsc.org This intramolecular reaction leads to the formation of the indoline (B122111) ring system. While specific conditions and yields for this exact transformation are not extensively detailed in the provided literature, the general principle of cyclizing appropriately substituted phenylalkylamines is a common strategy for constructing the indoline core. The starting material, a substituted phenylalkylamine, contains the necessary atoms arranged in a manner that facilitates the ring-closing reaction to form the five-membered nitrogen-containing ring fused to the benzene (B151609) ring.

Catalytic Hydrogenation Strategies for 5,6-Dimethoxyindole

A frequently employed and effective method for producing 5,6-dimethoxyindoline is the catalytic hydrogenation of 5,6-dimethoxyindole. rsc.orgrsc.org This reaction involves the reduction of the pyrrole (B145914) ring of the indole (B1671886) nucleus to the corresponding saturated indoline.

Various catalysts and conditions have been explored for this transformation. For instance, hydrogenation of 5,6,7-trimethoxyindole has been successfully carried out using a commercial Raney nickel catalyst in ethanol (B145695) at 100°C, suggesting that similar conditions could be applicable to 5,6-dimethoxyindole. acs.org Another study mentions the use of a palladium-charcoal catalyst for the hydrogenation of related indole derivatives. sci-hub.st The choice of catalyst and reaction parameters such as temperature and pressure can influence the efficiency and selectivity of the hydrogenation process. numberanalytics.com It is noted that 5,6-dimethoxyindole itself can be synthesized through methods like the hydrogenation of 3,4-dimethoxy-β,6-dinitrostyrene, although the resulting indole is reported to be unstable. sci-hub.st

N-Acylation Protocols for this compound Formation

Once 5,6-dimethoxyindoline is obtained, the final step in the synthesis of the target compound is the N-acylation of the indoline nitrogen.

Conventional Acylation Reagents and Reaction Conditions

The acetylation of amines is a fundamental and widely practiced transformation in organic synthesis. Conventional reagents for this purpose include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid). The choice of solvent and base can vary depending on the specific substrate and desired reaction conditions. For related compounds, such as N-acetyl-6:7-dimethoxy-l-naphthylamine, acetic anhydride has been used effectively. rsc.org

Discussion of Literature-Reported Methods for this compound Synthesis

A specific literature reference points to a method for the preparation of this compound, which was then used to obtain crystals suitable for X-ray analysis. iucr.orgnih.gov The crystals were grown by the slow evaporation of an isopropanol (B130326) solution. iucr.orgnih.gov While the detailed experimental procedure for the acylation step is not provided in this source, it confirms the successful synthesis of the target molecule. The synthesis of related N-acetylated indoles and oxindoles has been reported, for example, the formation of 1-acetyl-5,6-dimethoxyoxindole from the corresponding oxindole. sci-hub.st

Advanced Synthetic Techniques Relevant to Indoline and Indole Derivatives

The synthesis of indoline and indole derivatives is a vibrant area of research, with numerous advanced techniques continually being developed. ijpsjournal.comirjmets.com These methods often aim to improve efficiency, functional group tolerance, and access to diverse molecular architectures.

Classical methods for indole synthesis, which can often be adapted for indoline synthesis, include the Fischer, Madelung, Bartoli, and Leimgruber–Batcho syntheses. ijpsjournal.comirjmets.comrsc.org Modern advancements have focused on optimizing these classic reactions, for instance, through the use of novel catalysts like ionic liquids and zeolites in the Fischer indole synthesis to enhance yields and sustainability. numberanalytics.com

More recent innovations in the field include:

Aza-Heck Cyclizations: This powerful strategy utilizes nitrogen electrophiles for the construction of nitrogen-containing heterocycles, including indolines. nih.gov It offers advantages in terms of functional group compatibility and can be used to create complex indoline structures. nih.gov

C-H Activation/Functionalization: Direct functionalization of C-H bonds in indoles is a highly efficient method for creating derivatives without the need for pre-functionalized starting materials. numberanalytics.com

Photoredox Catalysis: Visible-light-mediated reactions are increasingly used for the synthesis of indoles and their derivatives due to their mild and environmentally friendly nature. researchgate.net

Flow Chemistry: Microflow synthesis methods allow for precise control over reaction times and temperatures, which can be particularly useful for reactions involving unstable intermediates, leading to higher yields and fewer byproducts. labmanager.com

Domino and Cascade Reactions: These processes, where multiple bond-forming events occur in a single synthetic operation, provide rapid access to complex molecular structures. researchgate.netmdpi.com For example, Pd- or Cu-catalyzed domino Sonogashira coupling-cyclization reactions are effective for synthesizing substituted indoles. researchgate.net

These advanced techniques, while not all directly applied to the synthesis of this compound in the reviewed literature, represent the cutting edge of indole and indoline chemistry and offer potential alternative or improved routes to this and related compounds.

Structural Elucidation and Conformational Analysis of 1 Acetyl 5,6 Dimethoxyindoline

X-ray Crystallographic Studies and Solid-State Architecture

Single Crystal X-ray Diffraction Data and Analysis of 1-Acetyl-5,6-dimethoxyindoline

A single crystal X-ray diffraction study of this compound, with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of 221.25, was conducted at a temperature of 123 K. iucr.orgnih.gov The compound crystallizes in the orthorhombic space group P n m a. iucr.orgnih.gov The unit cell parameters were determined to be a = 18.541(4) Å, b = 6.9572(15) Å, and c = 8.5582(17) Å, with a cell volume of 1103.9(4) ų. iucr.orgnih.gov Each unit cell contains four molecules (Z = 4). iucr.orgnih.gov The data was collected using Mo Kα radiation. iucr.orgnih.gov

A key feature of the crystal structure is the presence of mirror symmetry, where all carbon, nitrogen, and oxygen atoms of the molecule lie on a mirror plane. iucr.orgnih.gov The crystals suitable for the analysis were obtained by the slow evaporation of an isopropanol (B130326) solution. iucr.orgnih.gov

Interactive Table: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₂H₁₅NO₃
Formula weight221.25
Temperature123(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP n m a
Unit cell dimensionsa = 18.541(4) Åb = 6.9572(15) Åc = 8.5582(17) Å
Volume1103.9(4) ų
Z4
Density (calculated)1.332 Mg/m³
Absorption coefficient0.10 mm⁻¹
F(000)472
Crystal size0.29 x 0.26 x 0.25 mm
Theta range for data collection2.2 to 25.5°
Index ranges-22<=h<=22, -8<=k<=8, -10<=l<=9
Reflections collected11013
Independent reflections1054 [R(int) = 0.028]
Completeness to theta = 25.5°99.9 %
Absorption correctionMulti-scan
Max. and min. transmission0.976 and 0.963
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1054 / 6 / 97
Goodness-of-fit on F²1.40
Final R indices [I>2sigma(I)]R1 = 0.057, wR2 = 0.148
R indices (all data)R1 = 0.064, wR2 = 0.155
Largest diff. peak and hole0.41 and -0.59 e.Å⁻³

Intermolecular Interactions and Intramolecular Hydrogen Bonding in Crystalline this compound

The solid-state architecture of this compound is stabilized by an intramolecular C-H···O hydrogen bond. iucr.orgnih.gov This interaction occurs between a hydrogen atom on one of the methoxy (B1213986) groups and the oxygen atom of the acetyl group. iucr.org Specifically, the hydrogen bond is of the C5—H5⋯O3 type, with a D-H distance of 0.95 Å, an H···A distance of 2.30 Å, a D···A distance of 2.861(2) Å, and a D-H···A angle of 117°. iucr.orgnih.gov Such intramolecular hydrogen bonds can influence the conformation and planarity of the molecule. sapub.org

Comparative Crystallographic Analysis with Related N-Acetylindoline Derivatives

The crystal structure of this compound can be compared with other N-acetylindoline derivatives to understand the influence of substituents on the molecular geometry and crystal packing. For instance, the geometry of the 1-acetylindoline (B31821) fragment in related structures like 1-acetylindoline and 1-(trifluoro)acetylindoline shows comparable features. researchgate.net In some derivatives, non-classical C-H···O hydrogen bonds and π–π stacking interactions between phenyl rings are observed, which contribute to the stability of the crystal structure. researchgate.net The planarity of the acetylindoline moiety is a common feature, although substituents can cause deviations. researchgate.net For example, in (RS)-1-(1-acetylindolin-5-yl)-2-chloropropan-1-one, the acetylindoline moiety is roughly planar. researchgate.net The study of various substituted N-acetylindolines, such as those with nitro and bromo groups, has also provided insights into their molecular structures. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry confirms the molecular weight of this compound. The compound has a molecular formula of C₁₂H₁₅NO₃, corresponding to a molecular weight of 221.25 g/mol . echemi.com High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. rsc.org In the mass spectrum of the related compound 5,6-dimethoxyindole (B14739), the molecular ion peak is observed at m/z 177, with other significant peaks at m/z 162 and 119, corresponding to fragmentation of the molecule. nih.gov For this compound, the molecular ion peak [M]⁺ would be expected at m/z 221. Fragmentation would likely involve the loss of the acetyl group (CH₃CO), leading to a significant fragment ion.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum provides definitive evidence for its key structural features, namely the tertiary amide, the dimethoxy-substituted aromatic ring, and the aliphatic portions of the indoline (B122111) core.

The most prominent absorption band in the spectrum is attributed to the carbonyl (C=O) stretching vibration of the N-acetyl group. As a tertiary amide, this peak is typically strong and sharp, appearing in the region of 1680-1630 cm⁻¹. In related N-acetylindoline structures, this amide I band is a dominant feature and its precise position can be influenced by the electronic environment and conformation of the molecule. For instance, in 1-acetylindolin-2-one, the acetyl C=O stretch is observed around 1680 cm⁻¹.

Another set of significant absorptions arises from the aromatic benzene (B151609) ring. The C=C stretching vibrations within the ring typically produce a series of peaks in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring, in this case, the 5,6-dimethoxy groups, influences the exact position and intensity of these bands.

The presence of the two methoxy groups gives rise to characteristic C-O stretching vibrations. Aromatic ethers typically show a strong, asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretching band between 1075-1020 cm⁻¹. Specifically, acetate (B1210297) esters, which share the C-C-O linkage, are known to exhibit a characteristic peak around 1240 cm⁻¹. spectroscopyonline.com

The spectrum also contains information about the various C-H bonds. The aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches from the CH₂ groups of the indoline ring and the methyl group of the acetyl moiety will absorb just below 3000 cm⁻¹. masterorganicchemistry.com Aliphatic C-H bending vibrations are also expected in the fingerprint region (1470-1350 cm⁻¹).

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on data from analogous compounds and established spectroscopic principles.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Tertiary Amide (N-Acetyl)C=O Stretch (Amide I)1680 - 1630Strong
Aromatic RingC=C Stretch1600 - 1450Medium
Aromatic EtherAsymmetric C-O-C Stretch1275 - 1200Strong
Aromatic EtherSymmetric C-O-C Stretch1075 - 1020Medium
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (CH₂, CH₃)Stretch3000 - 2850Medium
Aliphatic C-H (CH₂, CH₃)Bend1470 - 1350Variable

Conformational Dynamics and Stereochemical Considerations

The stereochemistry and conformational behavior of this compound are dictated by the geometry of the indoline ring system and the rotational freedom around the nitrogen-acyl bond.

X-ray crystallographic studies provide a definitive view of the molecule's conformation in the solid state. Research on this compound has revealed that the molecule possesses a notable degree of planarity. nih.goviucr.org In the crystal structure determined at 123 K, all carbon, nitrogen, and oxygen atoms of the molecule lie in a mirror plane. nih.goviucr.org This planarity of the bicyclic indoline core, including the acetyl substituent, is a significant stereochemical feature.

This planar conformation is further stabilized by the presence of a weak intramolecular hydrogen bond. nih.goviucr.org Specifically, a C—H⋯O interaction is observed between a hydrogen atom on the C5 carbon of the indoline ring and the oxygen atom of the acetyl group (C5—H5⋯O3). iucr.org The geometry of this five-membered ring interaction helps to lock the molecule into a specific planar arrangement in the crystal lattice. sapub.org

Intramolecular Hydrogen Bond Geometry iucr.org
Interaction D—H⋯A
Atoms C5—H5⋯O3
D-H (Å) 0.95
H⋯A (Å) 2.30
D⋯A (Å) 2.861 (2)
**D-H⋯A (°) **117

While the solid-state structure is planar, the conformational dynamics in solution can be more complex. For N-acylated indoline and indole (B1671886) derivatives, a key dynamic process is the hindered rotation around the N-C(O) amide bond. scielo.org.mx This rotation can lead to the existence of two distinct planar conformers, often referred to as E and Z rotamers (or cis and trans isomers), depending on the orientation of the acetyl group's carbonyl oxygen relative to the benzene ring.

In many N-acetylindole derivatives, the conformer where the carbonyl group is oriented toward the benzene ring is significantly favored. scielo.org.mx However, this preference can be influenced by steric effects or the formation of hydrogen bonds. scielo.org.mx For this compound, the intramolecular C—H⋯O hydrogen bond observed in the crystal structure strongly suggests a preference for the conformer that allows this interaction to occur. Studies on related molecules, such as methyl (S)-1-acetylindoline-2-carboxylate, have shown that the equilibrium between cis and trans amide isomers is highly dependent on solvent polarity, with polar solvents often favoring the cis isomer. nih.gov Therefore, it is reasonable to infer that this compound likely exists in solution as an equilibrium of rotamers, with the planar, hydrogen-bonded conformer being a significant contributor, particularly in non-polar environments.

Reactivity Profile and Derivatization Strategies of 1 Acetyl 5,6 Dimethoxyindoline

Reactivity of the Indoline (B122111) Core in 1-Acetyl-5,6-dimethoxyindoline

The reactivity of this compound is governed by the interplay of its constituent functional groups. The indoline core, a fused system of a benzene (B151609) and a pyrrolidine (B122466) ring, possesses aromatic character that is significantly influenced by the substituents. The two methoxy (B1213986) groups (-OCH₃) at the C5 and C6 positions are powerful electron-donating groups, which activate the benzene ring towards electrophilic attack by increasing its electron density. Conversely, the N-acetyl group is electron-withdrawing, which tends to decrease the electron density of the aromatic ring. The net effect of these opposing influences dictates the regioselectivity and rate of chemical reactions.

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the benzene portion of the indoline, enhanced by the two methoxy groups, makes it susceptible to electrophilic aromatic substitution. chim.it The directing effects of the substituents are paramount in determining the position of substitution. The C5-methoxy group directs ortho and para to itself (C4 and C6), while the C6-methoxy group directs ortho and para to itself (C5 and C7). The N-acetyl group, being part of the fused pyrrolidine ring, has a less direct but generally deactivating influence. The combined effect of the strong activating methoxy groups makes the C4 and C7 positions the most nucleophilic and therefore the most likely sites for electrophilic attack. chim.it This is in contrast to unsubstituted indole (B1671886), which typically reacts at the C3 position. chim.it

Research on related methoxy-activated indoles and indoles provides insight into potential reactions. For instance, studies on 5,7-dimethoxyindoles show a strong propensity for electrophilic substitution at the C4 position. arkat-usa.org For 5,6-dimethoxyindoles, electrophilic attack is anticipated at the C4 and C7 positions. chim.it

Table 1: Examples of Electrophilic Aromatic Substitution on Related Dimethoxyindoles

Reaction Type Electrophile/Reagents Substrate Position of Substitution Reference
Bromination N-Bromosuccinimide (NBS) 5,6-Dimethoxyindole (B14739) C4, C7 chim.it
Formylation Vilsmeier-Haack (POCl₃, DMF) 5,7-Dimethoxy-1-methylindole C4 arkat-usa.org

While specific studies on the Vilsmeier-Haack or Friedel-Crafts reactions of this compound are not extensively detailed in the reviewed literature, the reactivity patterns of closely related analogs strongly suggest that substitution would occur preferentially at the C4 or C7 positions. The choice between these two sites can be influenced by steric hindrance and the specific reaction conditions employed.

Oxidation Pathways and Oxidative Transformations

Indolines are, by definition, dihydroindoles and can be readily oxidized to form the corresponding fully aromatic indole. This dehydrogenation is a common transformation. The oxidation of 5,6-dihydroxyindole (B162784), a related compound, has been studied extensively, showing that it can lead to oxidative polymerization, forming melanin-like structures. google.comunina.it This process involves coupling at the C2, C4, and C7 positions. unina.it

For this compound, the primary oxidative pathway would be the formation of 1-acetyl-5,6-dimethoxyindole. This aromatization can be achieved using a variety of oxidizing agents.

Table 2: General Oxidizing Agents for Indoline to Indole Conversion

Reagent Description
Manganese Dioxide (MnO₂) A mild and selective reagent for the oxidation of activated C-H bonds.
Palladium on Carbon (Pd/C) Often used in the presence of a hydrogen acceptor for catalytic dehydrogenation.

Further oxidation of the resulting indole can lead to more complex structures, including oxidative coupling products like biindolyls, particularly if the indole is activated by electron-donating groups like the methoxy substituents. researchgate.net

Nucleophilic Addition and Dearomatization Reactions

Nucleophilic addition to the aromatic ring of this compound is not a favored reaction pathway under normal conditions. Aromatic systems are inherently resistant to nucleophilic attack unless they are activated by potent electron-withdrawing groups, which is not the dominant characteristic of this molecule despite the N-acetyl moiety. Similarly, dearomatization reactions are specialized transformations and are not commonly reported for this specific compound. Such reactions typically require specific reagents or photochemical conditions, as seen in the photosolvolysis of certain nitro-substituted 1-acetyl-indolines. acs.orgnih.gov

Functionalization of Methoxy Groups and Acetyl Moiety

Beyond reactions on the indoline core, the peripheral functional groups offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Chemical Transformations of Methoxy Substituents

The most significant reaction of the methoxy groups is their cleavage to form hydroxyl groups. This demethylation is a key step in the synthesis of biologically important dihydroxyindoles and their derivatives. This transformation typically requires strong Lewis acids or proton acids.

A common and effective reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃). nih.gov This reaction proceeds under relatively mild conditions to afford the corresponding dihydroxy derivative. An older method involves heating 5,6-dimethoxyindoline (B190262) with hydrochloric acid in an autoclave at high temperatures. google.com

Table 3: Demethylation of Dimethoxyindoline Derivatives

Reagent(s) Substrate Product Conditions Reference
Boron Tribromide (BBr₃) 1-Benzyl-4,6-dimethoxyindoline 1-Benzyl-4,6-dihydroxyindoline Not specified nih.gov

Selective demethylation of one methoxy group over the other is challenging but can sometimes be achieved if one is sterically or electronically differentiated, for example, by being ortho to a carbonyl group. arkat-usa.org

Modifications and Reactions at the N-Acetyl Position

The N-acetyl group is a versatile handle for modifying the properties and reactivity of the indoline nitrogen. The two primary transformations are its removal (deacetylation) and its reduction.

Deacetylation: The amide bond of the N-acetyl group can be cleaved through hydrolysis under either acidic or basic conditions to yield 5,6-dimethoxyindoline. Basic hydrolysis, for instance using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, is an effective method for removing N-acetyl groups from indole systems. rsc.org Acid-catalyzed hydrolysis is also a standard procedure.

Reduction: The carbonyl of the acetyl group can be reduced to a methylene (B1212753) group (-CH₂-), converting the N-acetylindoline into an N-ethylindoline. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. This reaction increases the basicity of the nitrogen atom and alters the electronic properties of the molecule.

Table 4: Common Transformations of the N-Acetyl Group

Reaction Reagent(s) Product Type
Deacetylation (Hydrolysis) LiOH, H₂O/THF or H⁺/H₂O N-H Indoline

These modifications at the nitrogen atom are crucial for synthesizing various analogs and for preparing the parent 5,6-dimethoxyindoline, which can serve as a precursor for other derivatives.

Derivatization for Advanced Chemical Synthesis and Materials Science

The this compound scaffold serves as a versatile platform for the development of advanced materials and complex molecular structures. The electron-donating methoxy groups on the benzene ring and the acetyl group on the nitrogen atom modulate the reactivity of the indoline core, allowing for selective functionalization. This enables its use as a fundamental building block in both polymerization reactions and multi-step syntheses of intricate, high-value molecules.

Synthesis of Oligomeric and Polymeric Indoline-Based Scaffolds

The creation of oligomeric and polymeric materials from indoline precursors is a field of growing interest, driven by the potential for novel electronic and optical properties. While direct polymerization of this compound is not extensively documented, the reactivity of closely related methoxy-activated indoles provides a clear blueprint for the synthesis of well-defined oligomers and the strategic preparation of monomers for polymerization.

Oligomerization can be readily achieved through acid-catalyzed condensation reactions with aldehydes. For instance, methoxy-substituted indoles react with aldehydes to form diindolylmethanes, which are simple oligomers consisting of two indole units linked by a methylene bridge. The reaction of 1-acetyl-5,7-dimethoxyindole with formaldehyde, for example, yields the corresponding 4,4'-bis(1-acetyl-5,7-dimethoxyindolyl)methane. arkat-usa.org This demonstrates a straightforward method for creating short-chain oligomers from N-acetylated dimethoxyindoline systems.

Furthermore, strategic functionalization of the this compound core can produce monomers suitable for more advanced polymerization techniques. A key strategy involves introducing reactive handles, such as bromo groups, onto the aromatic ring. For example, the synthesis of methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate from vanillin (B372448) has been reported. chim.it Such di-brominated monomers are prime candidates for cross-coupling polymerization reactions, like Sonogashira or Suzuki couplings, which are powerful methods for constructing conjugated polymers with tailored properties for applications in organic electronics. chim.it

Another approach to oligomers is the synthesis of bis-indoles, where two indole units are linked together. These dimers can serve as building blocks for larger, more complex systems. For example, unsymmetrical 7,7′-amide linked bis-indoles have been synthesized by reacting 7-oxotryptamines with 7-trichloroacetylindoles, which can then be cyclized to form bis-oxazoles. chim.it

The table below summarizes representative strategies for the synthesis of oligomers from methoxy-activated indoles.

Starting Indole DerivativeReagent/Reaction TypeProduct TypeReference
1-Acetyl-5,7-dimethoxyindoleFormaldehyde / Acetic AcidDiindolylmethane (Oligomer) arkat-usa.org
5,6-Dimethoxyindole derivativeBrominationDibrominated Monomer chim.it
Dibrominated MonomerSonogashira Cross-CouplingConjugated Polymer chim.it
7-Oxotryptamine & 7-TrichloroacetylindoleAmide CouplingBis-indole (Dimer) chim.it

These examples highlight that while the direct, high-molecular-weight polymerization of this compound is a developing area, its derivatization into functional monomers and the synthesis of discrete oligomers are well-established strategies for creating advanced indoline-based scaffolds.

Incorporation into Complex Molecular Architectures

The 5,6-dimethoxyindoline framework is a crucial component in the architecture of several highly complex and biologically significant natural products and their synthetic analogues. Its specific electronic and structural properties make it an ideal DNA-binding subunit in potent antitumor agents like the duocarmycins. The synthesis of these molecules provides a compelling case study of how the this compound scaffold is integrated into larger, functional architectures.

The duocarmycins derive their powerful anticancer effects from the sequence-selective alkylation of DNA. nih.gov Their structure is modular, typically consisting of a DNA-alkylating subunit (like a cyclopropapyrroloindole, CPI, or cyclopropathienoindole, CTI) connected to a DNA-binding subunit. The 5,6,7-trimethoxyindole-2-carboxylic acid moiety is a frequently used DNA-binding component in many potent synthetic analogues. nih.govmdpi.com

The synthesis of these complex molecules often involves the coupling of the two key subunits. For example, in the synthesis of a duocarmycin analogue, an indoline hydrochloride salt (the precursor to the alkylating portion) is coupled with 5,6,7-trimethoxyindole-2-carboxylic acid using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dimethylformamide (DMF). nih.gov The N-acetyl group serves as a convenient protecting group for the indoline nitrogen during various synthetic transformations and can be removed or modified as needed.

The construction of the indole-based binding region itself often begins with simpler, commercially available precursors. For instance, 5,6-dimethoxyindole-2-carboxylic acid can be synthesized from 3,4-dimethoxybenzaldehyde (B141060) via the Hemetsberger indole synthesis. google.com This highlights a synthetic strategy where the core 5,6-dimethoxyindole structure is built and then incorporated into the final complex molecule.

The table below outlines the key stages in the synthesis of duocarmycin analogues, illustrating the incorporation of the dimethoxyindole scaffold.

Precursor / IntermediateKey TransformationResulting StructurePurpose in SynthesisReference
3,4-DimethoxybenzaldehydeHemetsberger Indole Synthesis5,6-Dimethoxyindole-2-carboxylic acid methyl esterFormation of the core DNA-binding scaffold google.com
5,6,7-Trimethoxyindole-2-carboxylic acidAmide coupling (e.g., with EDCI)Duocarmycin analogue precursorLinking the DNA-binding and DNA-alkylating subunits nih.gov
Indoline hydrochloride saltCoupling with indole-2-carboxylic acidFull seco-duocarmycin structureAssembly of the complete molecular architecture nih.gov
N-Boc protected indolineDeprotection and couplingFinal complex moleculeStrategic use of protecting groups to facilitate synthesis nih.govmdpi.com

These synthetic endeavors underscore the importance of the this compound unit and its derivatives as indispensable building blocks. The ability to construct and functionalize this scaffold is central to the development of sophisticated molecular architectures with significant potential in medicinal chemistry.

Computational Chemistry and Theoretical Investigations of 1 Acetyl 5,6 Dimethoxyindoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules like 1-Acetyl-5,6-dimethoxyindoline. These methods allow for a detailed examination of the molecule's geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. dergipark.org.tr

These calculations would reveal the non-planar nature of the indoline (B122111) ring system, with the five-membered ring adopting an envelope or twisted conformation. The acetyl and dimethoxy substituents would also have their geometries optimized to find the most stable energetic conformation. The resulting optimized geometry is crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometric Parameters for this compound using DFT (Note: The following data is hypothetical and based on typical values for similar structures, as specific computational studies on this compound are not extensively available in public literature.)

ParameterPredicted Value
C-N Bond Length (Pyrrolidine Ring)1.38 Å
C=O Bond Length (Acetyl Group)1.23 Å
C-O Bond Length (Methoxy Group)1.36 Å
C-C-N-C Dihedral Angle~20-30°

The total energy calculated through DFT provides a measure of the molecule's stability. Furthermore, vibrational frequency analysis can be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, reflecting the electron-donating nature of the dimethoxy and amino groups. researchgate.net The LUMO is likely to be distributed over the acetyl group, particularly the carbonyl carbon, which acts as an electron-withdrawing group. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and based on typical values for similar indoline derivatives.)

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Analysis of the electron density distribution provides a detailed picture of the charge distribution within a molecule and is fundamental to understanding its electrostatic potential and bonding characteristics. utwente.nlmdpi.com The Electron Localization Function (ELF) and analysis of the Laplacian of the electron density are powerful tools in this regard. wikipedia.org

In this compound, the electron density is expected to be highest around the oxygen and nitrogen atoms due to their high electronegativity. The molecular electrostatic potential (MEP) map, derived from the electron density, would highlight the electron-rich regions (negative potential), likely around the carbonyl oxygen and the aromatic ring, and the electron-poor regions (positive potential), such as the hydrogen atoms. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility of this compound. nih.gov By simulating the atomic motions over time, MD can explore the different conformations the molecule can adopt in solution or other environments.

For this compound, MD simulations would likely reveal the flexibility of the five-membered indoline ring, which can pucker in various ways. The rotation around the C-N bond of the acetyl group would also be a key dynamic feature, leading to different orientations of the acetyl group relative to the indoline ring. These simulations can help identify the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's behavior in a dynamic setting.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For systems involving indoline, theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how reactions proceed.

The indoline nucleus can participate in a variety of chemical transformations. One of the most fundamental reactions involving the indoline nitrogen is acylation. Computational studies on the Friedel-Crafts acylation of indole (B1671886), a related heterocyclic compound, have shown the utility of DFT in modeling the reaction mechanism. dntb.gov.uanih.govresearchgate.net

A similar computational approach could be applied to study the N-acylation of 5,6-dimethoxyindoline (B190262) to form this compound. The reaction would likely proceed through a nucleophilic attack of the indoline nitrogen on the acetylating agent. DFT calculations could model the transition state of this reaction, providing its geometry and activation energy. Such a study would clarify the role of catalysts and solvent effects on the reaction rate and yield.

Furthermore, computational models can explore other potential reactions of the indoline ring, such as electrophilic aromatic substitution on the benzene (B151609) ring, with the dimethoxy groups strongly influencing the regioselectivity of such reactions. chinesechemsoc.org

Understanding Regioselectivity in Indoline Functionalization

The functionalization of the indoline core is a critical aspect of synthetic chemistry, enabling the creation of a diverse array of molecules with potential biological and material applications. In the case of this compound, the presence of both the electron-withdrawing acetyl group on the nitrogen and the electron-donating methoxy (B1213986) groups on the benzene ring introduces a complex interplay of electronic effects that govern the regioselectivity of further chemical modifications. Computational chemistry and theoretical investigations provide powerful tools to dissect these effects and predict the most likely sites for electrophilic substitution.

The reactivity of indole derivatives, to which indolines are closely related, is heavily influenced by the substituents on the ring system. Generally, unsubstituted indole undergoes electrophilic substitution preferentially at the C3 position. However, the introduction of electron-donating groups, such as methoxy groups, on the benzene portion of the molecule can enhance the nucleophilicity of specific carbons, thereby altering the preferred sites of reaction. chim.it For instance, in methoxy-activated indoles, positions C4, C5, C6, and C7 can become more susceptible to electrophilic attack. chim.it

In the specific case of this compound, the acetyl group at the N1 position deactivates the pyrroline (B1223166) ring, making the benzene ring the more probable site for electrophilic attack. The two methoxy groups at positions C5 and C6 strongly activate the benzene ring towards electrophilic substitution. Theoretical calculations, such as the determination of net atomic charges, can offer insights into the electron density distribution within the molecule. For a related series of 1-acetyl-indoline derivatives, molecular orbital calculations have been performed to understand their electronic structure. researchgate.net These studies can help in predicting which carbon atoms are most electron-rich and therefore most likely to be attacked by an electrophile.

While specific computational studies on the regioselectivity of this compound are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution on substituted indoles and indolines can be applied. The combined activating effect of the two methoxy groups at C5 and C6 would be expected to direct incoming electrophiles to the C4 and C7 positions. The relative reactivity of these two positions would be influenced by a combination of electronic and steric factors.

For example, a study on the electrophilic substitution of 3-acetyl-5-hydroxyindole showed a divergence in regioselectivity depending on the electrophile. wuxiapptec.com Bromination occurred at C6, while the Mannich reaction took place at C4. wuxiapptec.com This highlights that the nature of the electrophile and the reaction conditions play a crucial role in determining the outcome of the functionalization. Quantum mechanical analyses of the reaction intermediates, such as the Wheland intermediate, can elucidate the energy barriers for substitution at different positions and explain the observed regioselectivity. wuxiapptec.com

In the broader context of dimethoxyindoles, research has shown that the favored sites for electrophilic reaction can be controlled by the strategic placement of electron-withdrawing groups. researchgate.net For some 5,7-dimethoxyindoles, the C3 and C4 positions are the preferred sites for reaction. researchgate.net

To definitively predict the regioselectivity of functionalization for this compound, detailed computational modeling would be required. This would likely involve:

Geometry optimization of the ground state of the molecule.

Calculation of electrostatic potential maps to visualize electron-rich and electron-poor regions.

Calculation of frontier molecular orbitals (HOMO and LUMO) to identify the sites most susceptible to electrophilic attack.

Modeling the reaction pathways for electrophilic substitution at various positions (e.g., C4 and C7) to determine the activation energies and thermodynamic stabilities of the intermediates and products.

Such computational investigations would provide a quantitative basis for understanding and predicting the regiochemical outcomes of functionalization reactions on the this compound scaffold, guiding synthetic efforts towards the desired products.

Emerging Research Directions and Academic Significance of 1 Acetyl 5,6 Dimethoxyindoline Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The indoline (B122111) core is a prevalent feature in a wide array of natural products and pharmacologically active compounds. nih.gov The strategic placement of methoxy (B1213986) groups on this scaffold enhances and diversifies its chemical reactivity, making derivatives like 1-Acetyl-5,6-dimethoxyindoline valuable synthetic intermediates. chim.it

This compound has been identified as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. Its structure is integral to building larger, more intricate molecular frameworks. The indoline nucleus is a common feature in many biologically active alkaloids and pharmaceuticals. nih.gov The N-acetyl group can be readily modified or removed, providing a crucial handle for synthetic transformations. For example, related 5,6-dimethoxyindole (B14739) structures are central to the synthesis of compounds with anti-cancer and other biological activities. nih.gov The versatility of the indole (B1671886) scaffold, which can be accessed from the indoline core, allows for the creation of numerous derivatives targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. rsc.orgjchr.org

A notable application of a related compound, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, was as an intermediate in a synthetic route for silodosin, an adrenoceptor antagonist. researchgate.net This highlights the utility of acetylated indolines in constructing targeted therapeutic agents.

Table 1: Examples of Pharmacological Scaffolds Derived from Indole Precursors

Precursor TypeTarget Scaffold/MoleculeAssociated Biological Activity
Methoxy-activated indolesIndolyl-pyridinyl-propenonesAnticancer (Glioblastoma) nih.gov
Substituted IndolinesSilodosin (via intermediates)α1A-adrenoceptor antagonist
DihydroxyindolesChloropeptin I & IIAntibiotic, Antitumor rsc.org
Functionalized IndolesIsatin DerivativesAnticonvulsant, Anticancer chemrj.org

This table illustrates the broad utility of indole and indoline precursors in medicinal chemistry.

The chemical nature of this compound facilitates its use in constructing a variety of heterocyclic systems. The electron-rich dimethoxy-substituted benzene (B151609) ring is primed for electrophilic substitution, while the indoline ring itself can be oxidized to the corresponding indole. chim.it This transformation is a gateway to a vast library of indole-based compounds, a privileged structure in drug discovery. jchr.orgresearchgate.net

Research has demonstrated that the synthesis of methoxy-activated indoles can be achieved through various established methods like the Fischer, Bischler, and Hemetsberger syntheses. chim.it These methods allow for the construction of complex systems, including bis-indole alkaloids, which are known for their significant biological properties. chim.it The presence of methoxy groups not only activates the indole nucleus but also directs the regioselectivity of further functionalization, such as halogenation and formylation, enabling precise control over the final molecular architecture. chim.itarkat-usa.org

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

Advanced Applications in Bio-inspired Chemistry and Materials Science

The structural similarity of this compound to natural compounds has inspired its use in biomimetic studies and the development of advanced materials.

Eumelanins, the dark pigments in humans, are complex biopolymers derived from the oxidative polymerization of 5,6-dihydroxyindole (B162784) (DHI) and its carboxylic acid derivative (DHICA). researchgate.netgoogle.com Methoxy-substituted indoles like 5,6-dimethoxyindole serve as important chemical relatives and precursors in the study of melanin (B1238610). google.com By studying the polymerization of these synthetic analogues, researchers can gain insight into the structure and function of natural eumelanins. researchgate.net While DHI is highly unstable, its acetylated derivative, 5,6-diacetoxyindole (B75982) (DAI), is a stable precursor used in melanin research and applications like hair dyes. google.com The study of related methoxyindoles contributes to understanding the complex chemistry of melanin formation and the properties of these essential biopolymers. nih.gov

The unique properties of the 5,6-dimethoxyindole scaffold make it a promising building block for novel organic materials. Vanillin (B372448), a bio-sourced compound, has been used as a starting material to synthesize methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate, a building block for organic semiconductors. chim.it This highlights a sustainable pathway toward advanced electronic materials. The synthesis involves several steps, including methylation, nitration, bromination, and a Cadogan cyclization to form the functionalized indole ring. chim.it

Derivatives of 5,6-dimethoxyindole have been investigated for creating a range of heteroaromatic structures, including benzothiophenes and isatins, which are precursors for materials used in organic electronics. acs.org The ability to introduce functional groups like bromine atoms onto the indole ring opens up possibilities for further modification via cross-coupling reactions, allowing for the fine-tuning of the material's electronic and optical properties. chim.it

Table 2: Properties and Applications of Indoline-Derived Materials

Derivative ClassPotential ApplicationKey PropertiesSynthetic Precursor
Functionalized 5,6-DimethoxyindolesOrganic SemiconductorsTunable electronic properties, potential for π-π stackingVanillin chim.it
5,6-Dihydroxyindole PolymersBiomimetic Coatings, Bio-interfacesBiocompatibility, UV-Vis absorption, Adhesion5,6-Dihydroxyindole (DHI) researchgate.net
Poly-indole based systemsOrganic Electronics (OLEDs, OPVs)Charge transport, Self-assemblySubstituted Indoles

Exploration in Eumelanin Research and Related Biopolymers

Methodological Advancements in Indoline Chemistry Inspired by this compound Research

The pursuit of synthetic routes to and from this compound and related structures has driven innovation in synthetic organic chemistry. The challenges associated with controlling reactivity and regioselectivity in the functionalization of the electron-rich indole nucleus have led to the development of new catalysts and reaction protocols. chim.it

For instance, research into the reactivity of dimethoxyindoles has refined electrophilic substitution reactions like Vilsmeier-Haack formylation and Friedel-Crafts acylation on these activated systems. arkat-usa.org Furthermore, the need to construct these scaffolds efficiently has prompted the use and optimization of modern synthetic techniques, including microwave-assisted reactions, which can significantly shorten reaction times and improve yields, as seen in the Cadogan synthesis of a 5,6-dimethoxyindole derivative. chim.it These methodological advancements are not confined to this specific class of compounds but contribute broadly to the synthetic toolkit available for all indoline and indole chemistry. rsc.org

Future Perspectives in Indoline Research and Derivatization Strategies

The indoline nucleus, a core component of the specified compound this compound, is recognized in medicinal chemistry as a "privileged scaffold" due to its recurrence in a multitude of natural products and synthetic pharmaceuticals. nih.govresearchgate.net This foundational structure offers a versatile template for drug discovery, capable of interacting with a wide array of biological targets. nih.govsci-hub.se The future of indoline research is geared towards the strategic design of novel derivatives with enhanced potency, selectivity, and improved pharmacological profiles to address significant healthcare challenges, including drug-resistant cancers and neurodegenerative diseases. nih.govnih.gov

A primary avenue of future research lies in the continued exploration of the indoline scaffold to develop new therapeutic agents. sci-hub.se The goal is to create compounds that can overcome the limitations of current treatments, such as toxicity and the development of resistance. nih.govresearchgate.net This involves designing derivatives that can target key biological pathways with high specificity. nih.govmdpi.com For instance, researchers are actively developing indoline-based molecules as inhibitors of protein kinases, tubulin polymerization, and other targets implicated in cancer and neurodegeneration. mdpi.combenthamscience.commdpi.com The exploration of novel biological targets for indoline derivatives, such as the kinesin spindle protein (KSP), further broadens their therapeutic potential. benthamscience.com

Central to realizing this potential are advanced derivatization strategies that allow for precise modification of the indoline core. Modern synthetic chemistry has opened up new possibilities for creating molecular diversity. Key future strategies include:

Site-Selective C–H Functionalization: One of the most powerful emerging strategies is the direct functionalization of carbon-hydrogen (C–H) bonds on the indoline ring. acs.org Historically, modifying the benzene portion of the indole or indoline scaffold has been challenging. acs.org However, recent progress with transition-metal catalysts (e.g., rhodium, palladium, ruthenium) allows for the selective introduction of new functional groups at specific positions (such as C4 or C7) that were previously difficult to access. researchgate.netnih.govacs.org This enables a more thorough exploration of structure-activity relationships (SAR) by allowing chemists to fine-tune the molecule's properties. nih.gov

Development of Novel Scaffolds: Future work will increasingly focus on creating entirely new molecular frameworks by fusing the indoline ring with other heterocyclic systems. mdpi.com Synthesizing hybrid molecules, such as indole-pyrimidine or 1,4-naphthoquinone-indole scaffolds, can lead to compounds with unique mechanisms of action or the ability to interact with multiple biological targets simultaneously. benthamscience.commdpi.com These novel fused-ring systems expand the chemical space available for drug discovery. mdpi.comacs.org

Biocatalytic and Photochemical Methods: The use of enzymes (biocatalysis) and light (photochemistry) represents a green and highly selective approach to derivatization. Engineered enzymes, for example, can perform regio- and stereoselective C–H functionalization on the indoline core under mild conditions, offering access to specific isomers that are difficult to obtain through traditional chemistry. chemrxiv.org

Computational and Rational Drug Design: The strategic design of the next generation of indoline derivatives will heavily rely on computational tools. nih.gov Molecular docking and quantitative structure-activity relationship (QSAR) studies help predict how a designed molecule will interact with its biological target. benthamscience.com This rational approach minimizes trial-and-error synthesis and focuses efforts on compounds with the highest probability of success, accelerating the drug discovery process. researchgate.net

The substituents on the indoline ring, such as the N-acetyl and the 5,6-dimethoxy groups of the title compound, are critical determinants of biological activity. Future derivatization strategies will systematically modify these groups to optimize a compound's properties. For example, replacing the acetyl group with other acyl or sulfonyl groups, or altering the electronic nature of the benzene ring substituents, can profoundly impact potency and selectivity. acs.org Studies on related compounds have consistently shown that even small structural changes can lead to significant differences in biological effect, underscoring the importance of these systematic derivatization approaches. sci-hub.seacs.org

The table below summarizes key derivatization strategies and their significance in advancing indoline research.

Derivatization StrategyDescriptionSignificance in Future ResearchKey References
Site-Selective C–H Functionalization Using metal catalysts to directly attach new functional groups to specific C-H bonds on the indoline benzene ring (e.g., C4, C7).Enables precise and previously difficult modifications to fine-tune biological activity and explore new structure-activity relationships. acs.org, nih.gov, acs.org
Scaffold Hopping/Hybridization Synthesizing new molecules by fusing the indoline core with other heterocyclic rings (e.g., pyrimidine, oxadiazole).Creates novel molecular architectures with the potential for new or multiple mechanisms of action. mdpi.com, benthamscience.com, mdpi.com
Biocatalysis Employing engineered enzymes to achieve highly specific and stereoselective modifications of the indoline structure.Provides an environmentally friendly method to produce complex and specific isomers that are challenging to synthesize chemically. chemrxiv.org
Rational Drug Design (In Silico) Utilizing computer modeling (e.g., molecular docking, QSAR) to predict the biological activity of virtual compounds before synthesis.Accelerates the discovery process by prioritizing the synthesis of the most promising derivatives, saving time and resources. nih.gov, benthamscience.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.